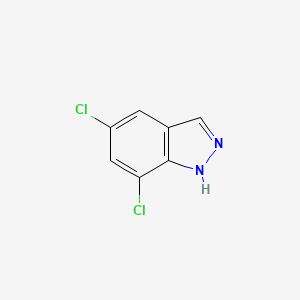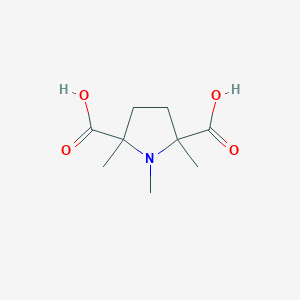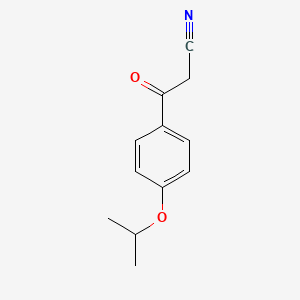
4-Isopropoxybenzoylacetonitrile
Descripción general
Descripción
4-Isopropoxybenzoylacetonitrile is a chemical compound with the CAS Number: 884504-22-7 . It has a molecular weight of 203.24 and its molecular formula is C12H13NO2 . It is a cream-colored solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-isopropoxyphenyl)-3-oxopropanenitrile . The InChI code for this compound is 1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a cream-colored solid . Its molecular weight is 203.24 and its molecular formula is C12H13NO2 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Isopropoxybenzoylacetonitrile has been studied in the context of antimicrobial activity. A study developed thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzonitrile, which was further processed to form 4-thiomorpholin-4ylbenzohydrazide. This compound, related to this compound, showed promising antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Analytical Method Development
In analytical chemistry, this compound derivatives have been utilized. For instance, a method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) was developed for analyzing parabens, which are esters of 4-hydroxybenzoic acid, a compound structurally related to this compound (Shurui Cao et al., 2013).
Photodegradation Studies
Research has also focused on the photodegradation properties of similar compounds. For example, a study on 4-hydroxybenzophenone in different solvents, which shares structural similarities with this compound, investigated the photochemical processes induced by irradiation (Francesco Barsotti et al., 2015).
Herbicide Research
Compounds structurally related to this compound have been investigated for their potential as herbicides. A study on 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) and related compounds examined their herbicidal activity and mechanisms (R. L. Wain, 1977).
Cancer Research
4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, structurally related to this compound, have been synthesized and evaluated for their potential as Src kinase inhibitors in cancer research (D. Berger et al., 2005).
Diabetes Research
A compound related to this compound, 4-hydroxybenzoic acid, was isolated from Pandanus odorus and demonstrated hypoglycemic effects in rats, suggesting its potential application in diabetes research (P. Peungvicha et al., 1998).
Inflammation-related Diseases
Gallic acid, also known as 3,4,5-trihydroxybenzoic acid and structurally related to this compound, has been studied for its anti-inflammatory properties in various diseases (Jinrong Bai et al., 2020).
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
3-oxo-3-(4-propan-2-yloxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDHQGDATWMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606558 | |
| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884504-22-7 | |
| Record name | 4-(1-Methylethoxy)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-{4-[(propan-2-yl)oxy]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)


![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

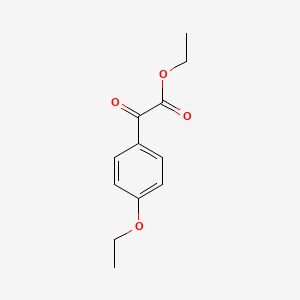
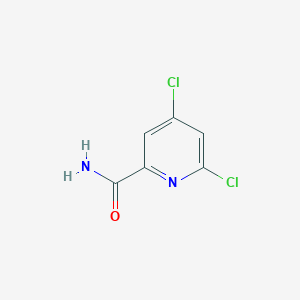
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)


